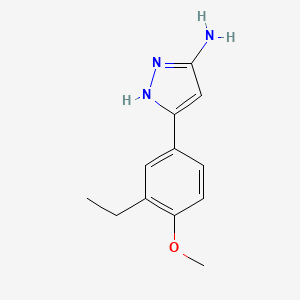

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine

Description

5-(3-Ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3-ethyl-4-methoxyphenyl substituent at the 5-position of the pyrazole ring and an amine group at the 3-position. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic properties .

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3O/c1-3-8-6-9(4-5-11(8)16-2)10-7-12(13)15-14-10/h4-7H,3H2,1-2H3,(H3,13,14,15) |

InChI Key |

KBZCPAJMWBEJKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=CC(=NN2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethyl-4-methoxybenzaldehyde and hydrazine hydrate.

Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines or hydrazines.

Scientific Research Applications

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring and pyrazole core, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazole-3-Amine Derivatives

Analysis of Substituent Effects

Lipophilicity and Solubility: The 3-ethyl-4-methoxyphenyl group in the target compound provides moderate lipophilicity, balancing solubility in polar solvents (e.g., DMF, ethanol) and membrane permeability. In contrast, the trifluoromethyl group in CAS 209224-91-9 significantly increases lipophilicity and metabolic stability, making it suitable for prolonged biological activity . The oxetanyl substituent in CAS 1425932-06-4 introduces polarity, improving aqueous solubility—a critical factor for oral bioavailability .

Biological Activity: Trifluoromethyl-containing analogs (e.g., CAS 209224-91-9) are often explored as enzyme inhibitors due to their electron-withdrawing effects and resistance to oxidative metabolism . Chlorothiophene-substituted derivatives (e.g., 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine) exhibit kinase inhibitory activity, leveraging the thiophene ring’s planar structure for target binding .

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for pyrazole-3-amine derivatives, such as coupling 3-ethyl-4-methoxyacetophenone with hydrazine derivatives under acidic conditions (similar to and ) . Analogs like SI112 () utilize HBTU/DIPEA-mediated amide coupling, suggesting scalability for derivatives with complex substituents .

Biological Activity

5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory effects, supported by data from various studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole core substituted with an ethyl and methoxy group on the phenyl ring. The synthesis typically involves the condensation of appropriate hydrazines with carbonyl compounds, followed by cyclization to form the pyrazole ring.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 2.97 ± 0.88 | |

| SiHa (Cervical) | 3.60 ± 0.45 | |

| PC-3 (Prostate) | 5.33 |

In these studies, the compound demonstrated selective toxicity towards cancer cells while sparing normal cells (HEK-293T), indicating its potential as a therapeutic agent with reduced side effects.

The mechanism underlying the anticancer activity involves inhibition of tubulin polymerization, which is crucial for cell division. The compound has been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Anti-inflammatory Activity

In addition to its anticancer properties, 5-(3-ethyl-4-methoxyphenyl)-1H-pyrazol-3-amine exhibits significant anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various in vitro models. The compound's ability to modulate inflammatory pathways makes it a candidate for treating autoimmune diseases .

Case Studies

- Inhibition of Tumor Growth : In vivo studies using mouse models demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast and prostate cancer.

- Inflammation Models : In carrageenan-induced paw edema models, the compound showed comparable efficacy to standard anti-inflammatory drugs like indomethacin, suggesting its potential for therapeutic use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.